molecular formula C9H13N3O3S B028688 rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine CAS No. 58827-68-2

rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Cat. No.: B028688
CAS No.: 58827-68-2
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine typically involves the reaction of morpholine with an appropriate oxirane derivative and a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard and in the synthesis of complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiadiazole ring may interact with metal ions and other cofactors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Biological Activity

rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS No. 58827-68-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a morpholine structure linked to a thiadiazole moiety, which is known for various pharmacological properties. This article delves into the biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3SC_9H_{13}N_3O_3S, with a molecular weight of approximately 243.28 g/mol. The structural representation highlights the oxirane and thiadiazole functionalities that contribute to its biological profile.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₃S
Molecular Weight243.28 g/mol
CAS Number58827-68-2
LogP0.21730
PSA88.25 Ų

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In a study focused on various derivatives, compounds similar to this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-tubercular Activity

Thiadiazole derivatives have also been explored for their anti-tubercular properties. A recent study highlighted the efficacy of certain thiadiazole compounds against Mycobacterium tuberculosis strains. Although specific data on this compound was not detailed, the structural similarities suggest potential effectiveness against tuberculosis.

CompoundMIC (µg/mL)Activity
Thiadiazole Derivative A0.045High
Thiadiazole Derivative B0.250Moderate

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

In a study examining the effects on human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Caspase activation

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound analogs. The study reported that modifications to the morpholine ring significantly affected the biological activity, suggesting structure-activity relationships (SAR) that could guide future drug development.

Study Highlights:

  • Synthesis : Various derivatives were synthesized using standard organic synthesis techniques.
  • Biological Testing : The synthesized compounds were tested for antimicrobial and anticancer activities.
  • Findings : Certain modifications led to enhanced activity against specific cancer cell lines while maintaining low toxicity in normal cells.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436051
Record name 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58827-68-2
Record name 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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